Malathion alpha-monoacid

Description

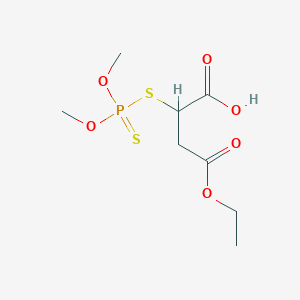

Structure

3D Structure

Properties

IUPAC Name |

2-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O6PS2/c1-4-14-7(9)5-6(8(10)11)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSJFDUIZFXAQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)O)SP(=S)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O6PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274248 |

Source

|

| Record name | Malathion alpha-monoacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-29-0 |

Source

|

| Record name | Malathion alpha-monoacid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malathion alpha-monoacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Imperative for a Pure Analytical Standard

An In-depth Technical Guide to the Synthesis of Malathion Alpha-Monoacid Analytical Standard

Malathion, an organophosphate insecticide, has been in widespread use globally for decades in agriculture and public health for vector control.[1] Its mechanism of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[2] In mammals, malathion is considered to have relatively low toxicity because it is rapidly detoxified through hydrolysis by carboxylesterases into its mono- and dicarboxylic acid metabolites, which are significantly less toxic.[1][3][4]

The primary metabolites are malathion alpha-monoacid and malathion beta-monoacid.[1][4] The alpha-monoacid, in particular, is a key biomarker found in urine following exposure to malathion.[5][6] Therefore, the availability of a highly purified malathion alpha-monoacid analytical standard is paramount for a range of critical applications:

-

Toxicological Research: To accurately study the metabolic pathways and detoxification mechanisms of malathion.

-

Environmental Monitoring: For the precise quantification of malathion degradation products in soil and water samples.[5]

-

Human Biomonitoring: To reliably measure exposure levels in human populations by analyzing urine samples.[7]

-

Quality Control: To identify and quantify impurities in technical-grade malathion formulations.[8]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of malathion alpha-monoacid, designed to meet the stringent requirements of an analytical reference standard.

Part 1: The Synthetic Strategy - Harnessing Enzymatic Selectivity

The core of the synthesis is the selective hydrolysis of one of the two ethyl ester groups of the malathion molecule. While chemical hydrolysis is possible, it typically leads to a mixture of alpha- and beta-monoacids, as well as the dicarboxylic acid, making purification challenging.[3] A superior approach, offering greater control and regioselectivity, is enzymatic hydrolysis.

Carboxylesterases, such as Pig Liver Esterase (PLE), are highly effective for this transformation. PLE can desymmetrize the diethyl succinate moiety of the malathion molecule, preferentially hydrolyzing one of the ester groups.[1] Critically, the success of this method hinges on the purity of the starting material. Technical-grade malathion often contains impurities like malaoxon, which can inhibit the esterase enzyme, leading to low conversion rates.[1] Therefore, using purified racemic malathion is a prerequisite for a successful and efficient synthesis.

Chemical Structures

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Malathion | C₁₀H₁₉O₆PS₂ | 330.36 | 121-75-5[9][10] |

| Malathion Alpha-Monoacid | C₈H₁₅O₆PS₂ | 302.30 | 1190-29-0 [11][12] |

| Malathion Beta-Monoacid | C₈H₁₅O₆PS₂ | 302.30 | 1642-51-9[12] |

Synthesis Pathway Diagram

Caption: Enzymatic hydrolysis of malathion yields a mixture of alpha and beta monoacids.

Part 2: Experimental Protocol

This protocol details a self-validating workflow, from synthesis to final characterization, ensuring the production of a high-purity analytical standard.

Step-by-Step Synthesis: Enzymatic Hydrolysis

-

Preparation: In a temperature-controlled reaction vessel, dissolve purified racemic malathion in a minimal amount of a water-miscible organic solvent like acetone. This is to aid solubility in the aqueous buffer.

-

Reaction Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.5. The stable pH is critical for optimal enzyme activity.

-

Initiation: Add the malathion solution to the PBS buffer with gentle stirring. Introduce Pig Liver Esterase (PLE) to the mixture. A typical enzyme loading is around 90 units per millimole of malathion.[1]

-

Incubation: Maintain the reaction at a constant temperature (e.g., 25-30°C) for 24 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC), where the monoacid products will exhibit a lower Rf value than the starting malathion.[1]

Step-by-Step Purification: Isolation of the Alpha-Monoacid

-

Acidification: After the reaction period, cool the mixture and carefully adjust the pH to approximately 1-2 using 1 M HCl.[1] This step is crucial as it protonates the newly formed carboxylic acid group, rendering it less polar and thus extractable into an organic solvent.

-

Solvent Extraction: Transfer the acidified mixture to a separatory funnel and extract three times with ethyl acetate.[1] The organic layers contain the monoacid mixture and any unreacted malathion.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Concentrate the solution under reduced pressure using a rotary evaporator to yield a pale yellow oil.[1]

-

Chromatographic Separation: The concentrated oil, containing a mixture of α- and β-monoacids, requires purification.

-

Column Chromatography: Pack a silica gel column and elute with a suitable solvent gradient (e.g., a hexane/ethyl acetate system with increasing polarity) to separate the two isomers. The separation is monitored by TLC.

-

Preparative HPLC: For achieving the high purity required for an analytical standard, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is the definitive method.[13] This allows for the precise isolation of the alpha-monoacid peak.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis and validation of malathion alpha-monoacid standard.

Part 3: Characterization and Quality Assurance

The final product must be rigorously characterized to confirm its identity and purity, thereby validating it as an analytical standard.

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum should confirm the presence of key structural features. Expected signals include triplets and quartets for the remaining ethyl ester group, doublets for the two methoxy groups on the phosphorus atom, and multiplets for the succinate backbone protons.[1]

-

³¹P NMR: This is a definitive technique for organophosphorus compounds. While malathion shows a characteristic peak around δ 96.2 ppm, the alpha- and beta-monoacids appear at slightly shifted resonances, typically around δ 95.5 and δ 95.6 ppm, respectively.[1] The final product should show a single, sharp peak at the characteristic shift for the alpha isomer.

-

-

Mass Spectrometry (MS):

-

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the product. For malathion alpha-monoacid (C₈H₁₅O₆PS₂), the expected parent ion peak [M+H]⁺ would be at m/z 303.[14] High-resolution mass spectrometry can provide an exact mass measurement, further confirming the elemental composition.

-

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): The ultimate test for purity is analytical HPLC, typically using a C18 column with UV detection.[8][13] The final analytical standard should exhibit a single major peak, with a purity level of ≥98%. The chromatogram serves as a definitive record of the standard's purity at the time of analysis.

Conclusion

The chemoenzymatic synthesis of malathion alpha-monoacid using Pig Liver Esterase offers a reliable and selective method for producing this critical analytical standard. The process, while requiring careful execution and purification, is superior to purely chemical methods in its ability to control the site of hydrolysis. Rigorous purification by preparative HPLC followed by comprehensive characterization using NMR, MS, and analytical HPLC ensures the final product meets the high-purity demands for its use in regulatory, environmental, and toxicological sciences. This self-validating workflow provides researchers with a robust pathway to a trustworthy and essential reference material.

References

-

Thompson, C. M., & Berkman, C. E. (2014). Chemoenzymatic resolution of rac-malathion. SpringerPlus, 3, 40. [Link]

-

Berkman, C. E., & Thompson, C. M. (1993). Synthesis of chiral malathion and isomalathion. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). Malathion alpha-monoacid. PubChem Compound Database. [Link]

-

Schopfer, L. M., Tacal, O., Masson, P., & Lockridge, O. (2018). Steps in the hydrolysis of the ethyl esters of malathion to nontoxic acids. ResearchGate. [Link]

-

Veeprho. (n.d.). Malathion Alpha Monocarboxylic Acid | CAS 1190-29-0. Veeprho Laboratories Pvt. Ltd. [Link]

-

National Center for Biotechnology Information (n.d.). Toxicological Profile for Malathion. National Library of Medicine. [Link]

-

Schopfer, L. M., Tacal, O., & Lockridge, O. (2018). Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans. PLOS ONE, 13(10), e0203512. [Link]

-

University of Luxembourg (n.d.). Malathion alpha-monoacid (C8H15O6PS2). PubChemLite. [Link]

-

Berkman, C. E. (1992). Synthesis of Malathion, Malaoxon, and Isomalathion Enantiomers and Examination of Their Interactions with Acetylcholinesterase. Loyola eCommons. [Link]

-

National Center for Biotechnology Information (n.d.). Malathion. PubChem Compound Database. [Link]

-

National Institute of Standards and Technology (n.d.). Malathion. NIST Chemistry WebBook. [Link]

- Platon, R. (1983). Process for the preparation of malathion.

- Cassaday, J. T. (1951). Addition product of diester of dithiophosphoric acid and maleic acid and its esters, and method of preparation.

- Plourde, G. (2007). Process for preparing malathion for pharmaceutical use.

-

Wikipedia contributors. (2024, January 10). Malathion. Wikipedia. [Link]

- Plourde, G. (2011). Process for preparing malathion for pharmaceutical use.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Malathion. Chapter 7: Analytical Methods. [Link]

-

Fang, F., Gu, J., Wang, Y., Zhang, Y., & Gao, H. (2022). Isolation and Identification of Efficient Malathion-Degrading Bacteria from Deep-Sea Hydrothermal Sediment. Marine Drugs, 20(1), 53. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Malathion. U.S. Department of Health and Human Services. [Link]

-

Berkman, C. E., Thompson, C. M., & Perrin, S. R. (1993). Synthesis, absolute configuration, and analysis of malathion, malaoxon, and isomalathion enantiomers. Chemical Research in Toxicology, 6(5), 724-730. [Link]

Sources

- 1. Chemoenzymatic resolution of rac-malathion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malathion - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. WO2007005988A2 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]

- 9. Malathion | C10H19O6PS2 | CID 4004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Malathion [webbook.nist.gov]

- 11. Malathion alpha-monoacid | C8H15O6PS2 | CID 580760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. veeprho.com [veeprho.com]

- 13. Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans | PLOS One [journals.plos.org]

- 14. Isolation and Identification of Efficient Malathion-Degrading Bacteria from Deep-Sea Hydrothermal Sediment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Malathion Monoacids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of malathion monoacids, the primary metabolites of the organophosphate insecticide malathion. Understanding these properties is crucial for toxicological studies, environmental monitoring, and the development of analytical methods for their detection. This document delves into the structural nuances, physicochemical characteristics, synthesis, analytical determination, and toxicological significance of both malathion α-monoacid and β-monoacid.

Introduction: The Significance of Malathion Monoacids

Malathion, a widely used organophosphate insecticide, undergoes metabolic degradation in organisms and the environment, leading to the formation of various byproducts. Among the most significant of these are the malathion monoacids (MMAs), which are formed through the hydrolysis of one of the two ethyl ester groups of the parent compound. The position of the hydrolyzed ester group gives rise to two distinct isomers: malathion α-monoacid and malathion β-monoacid.

These monoacid metabolites are of considerable interest to researchers for several reasons. Their formation is a key detoxification pathway in mammals, rendering them substantially less toxic than the parent malathion and its highly toxic oxidative metabolite, malaoxon.[1] Consequently, the presence and quantification of malathion monoacids in biological samples serve as important biomarkers of exposure to malathion. Furthermore, their chemical and physical properties dictate their environmental fate and transport, influencing their persistence and potential for contaminating soil and water resources.

This guide aims to provide a detailed technical resource for professionals working with these compounds, consolidating available data on their properties and analytical methodologies.

Chemical and Physical Properties

The distinct chemical structures of malathion α-monoacid and β-monoacid give rise to differences in their physical and chemical properties. A thorough understanding of these properties is fundamental for developing effective analytical methods and predicting their behavior in various matrices.

Chemical Structure and Isomerism

The hydrolysis of one of the two carbethoxy groups of malathion results in the formation of either the α- or β-monoacid isomer. The α-isomer results from the hydrolysis of the ethyl ester group attached to the carbon atom adjacent to the sulfur atom, while the β-isomer is formed by the hydrolysis of the terminal ethyl ester group.

Diagram: Chemical Structures of Malathion and its Monoacid Metabolites

Caption: Hydrolysis of malathion yields two isomeric monoacids.

Physicochemical Data

A summary of the key physicochemical properties of malathion monoacids is presented in the table below. It is important to note that while data for the parent compound, malathion, is readily available, specific experimental data for the individual monoacid isomers is more limited.

| Property | Malathion α-Monoacid | Malathion β-Monoacid | Malathion (for comparison) |

| CAS Number | 1190-29-0[2] | 1642-51-9[3] | 121-75-5[4] |

| Molecular Formula | C₈H₁₅O₆PS₂[2] | C₈H₁₅O₆PS₂[3] | C₁₀H₁₉O₆PS₂[4] |

| Molecular Weight | 302.3 g/mol [2] | 302.3 g/mol [3] | 330.4 g/mol [5] |

| Appearance | - | Oil to Off-White to Pale Beige Semi-Solid[3] | Clear, colorless to amber liquid[6] |

| pKa (Predicted) | - | 3.73 ± 0.19[3] | - |

| Water Solubility | Expected to be higher than malathion | Expected to be higher than malathion | 145 mg/L at 20 °C[5][7] |

| Solubility in Organic Solvents | Soluble in DMSO[8] | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[3] | Miscible with most organic solvents, e.g. alcohols, esters, ketones, ethers, aromatic hydrocarbons.[9][10] |

Spectral Properties

Spectroscopic techniques are indispensable for the identification and quantification of malathion monoacids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful tools for distinguishing between the α- and β-isomers. The chemical shifts of the protons and the phosphorus atom are sensitive to the position of the carboxylic acid group.

-

Infrared (IR) Spectroscopy: The IR spectra of the monoacids would be characterized by the appearance of a broad O-H stretching band from the carboxylic acid group, in addition to the characteristic P=S, P-O-C, and C=O stretching vibrations present in the parent malathion molecule.

Synthesis and Purification of Malathion Monoacids

The availability of pure analytical standards of malathion monoacids is essential for accurate quantification in research and monitoring. While not commercially available as standard reference materials, they can be synthesized and purified in the laboratory.

Synthesis

A common laboratory-scale synthesis involves the controlled hydrolysis of malathion. This can be achieved through enzymatic or chemical methods.

-

Enzymatic Hydrolysis: Carboxylesterases can be employed to selectively hydrolyze one of the ester linkages of malathion, yielding a mixture of the α- and β-monoacids.[13]

-

Chemical Hydrolysis: Controlled alkaline hydrolysis of malathion can also produce the monoacids. The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to favor mono-hydrolysis and minimize the formation of the dicarboxylic acid byproduct.

A general procedure for the synthesis of malathion enantiomers, which can be adapted for monoacid production, starts from (R)- or (S)-malic acid.[14]

Diagram: General Workflow for Synthesis and Purification of Malathion Monoacids

Caption: A generalized workflow for the laboratory synthesis and purification of malathion monoacid isomers.

Purification

Following synthesis, the monoacids must be purified from the reaction mixture, which may contain unreacted malathion, the dicarboxylic acid, and other byproducts.

-

Liquid-Liquid Extraction: The monoacids, being more polar and acidic than malathion, can be selectively extracted from an organic solvent into an aqueous base. Subsequent acidification of the aqueous phase and extraction with an organic solvent can then isolate the monoacids.

-

Chromatography: High-performance liquid chromatography (HPLC) is the most effective technique for separating the α- and β-isomers from each other and from other impurities. A reversed-phase C18 column with a buffered mobile phase is a common starting point for method development.

Analytical Methodologies

Accurate and sensitive analytical methods are critical for the determination of malathion monoacids in various matrices, including environmental and biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of malathion monoacids due to their polarity and thermal lability, which make them less suitable for direct gas chromatographic analysis.

Experimental Protocol: HPLC-UV Analysis of Malathion Monoacids

-

Sample Preparation:

-

Water Samples: Acidify the sample to pH 2-3 and perform solid-phase extraction (SPE) using a C18 cartridge. Elute the analytes with methanol or acetonitrile.

-

Biological Samples (e.g., Urine): Perform an initial protein precipitation with acetonitrile, followed by centrifugation. The supernatant can then be further cleaned up by SPE.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice.[15]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0) and an organic modifier (e.g., acetonitrile) is typically used.[15]

-

Flow Rate: A flow rate of 1.0 mL/min is common.[16]

-

Detection: UV detection at a low wavelength, such as 220 nm, is effective for these compounds.[16][17][18]

-

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentrations of purified malathion monoacid standards.

Gas Chromatography (GC)

Direct analysis of the carboxylic acid metabolites by GC is challenging due to their low volatility and high polarity. Therefore, a derivatization step is necessary to convert the carboxylic acid group into a less polar and more volatile ester.

Experimental Protocol: GC-MS Analysis of Malathion Monoacids after Derivatization

-

Extraction and Derivatization:

-

Extract the monoacids from the sample matrix as described for the HPLC method.

-

Evaporate the solvent and redissolve the residue in a suitable solvent.

-

Derivatize the carboxylic acid group by methylation using a reagent such as diazomethane.[19] This converts the monoacids into their corresponding methyl esters. Derivatization with reagents like BSTFA to form trimethylsilyl esters is also a common practice for compounds with hydroxyl or carboxylic acid groups.

-

-

GC-MS Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5MS, is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection: Splitless injection is often employed for trace analysis.

-

Temperature Program: A temperature program that starts at a low temperature and ramps up to a higher temperature is used to separate the derivatized analytes.

-

Detection: Mass spectrometry (MS) is the preferred detection method due to its high selectivity and sensitivity, allowing for confident identification and quantification of the derivatized monoacids.

-

Toxicological Significance

A key aspect of malathion's toxicological profile is its metabolic detoxification to the monoacids.

-

Biomarkers of Exposure: Due to their formation as primary metabolites, the detection and quantification of malathion monoacids in urine are reliable biomarkers for assessing human exposure to malathion.

Environmental Fate and Persistence

The environmental fate of malathion is largely dictated by its degradation into more polar and less toxic metabolites, including the monoacids.

-

Formation in the Environment: Malathion is degraded in soil and water through microbial action and hydrolysis, leading to the formation of malathion monoacids. The rate of degradation is influenced by factors such as pH, temperature, and microbial activity.[7]

-

Persistence of Monoacids: The monoacids are generally not expected to persist in the environment. However, their increased water solubility compared to malathion may facilitate their transport in aqueous systems. The half-life of malathion in soil is approximately 17 days, while in water it ranges from 2 to 18 days, depending on conditions.[7] The subsequent degradation and ultimate fate of the monoacids in the environment are areas that warrant further investigation.

Conclusion

The malathion monoacids are critical metabolites in the toxicological and environmental assessment of malathion. Their chemical and physical properties, particularly their polarity and isomerism, present unique challenges and considerations for their synthesis, purification, and analysis. This guide has provided a comprehensive overview of the current knowledge on these compounds, offering valuable insights and practical protocols for researchers, scientists, and drug development professionals. A continued focus on generating more detailed experimental data for the individual monoacid isomers will further enhance our understanding of their behavior and significance.

References

-

National Pesticide Information Center. Malathion Technical Fact Sheet. [Link]

-

National Pesticide Information Center. Malathion General Fact Sheet. [Link]

-

U.S. Department of Agriculture. Final Human Health and Ecological Risk Assessment for Malathion Rangeland Grasshopper and Mormon Cricket Suppression Application. 2019. [Link]

-

Food and Agriculture Organization of the United Nations. Malathion. 2017. [Link]

-

Health Canada. Guidelines for Canadian drinking water quality – Malathion: Exposure considerations. 2023. [Link]

-

National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Malathion. [Link]

-

Hitt, D. M., Belabassi, Y., Suhy, J., & Thompson, C. M. (2014). Synthesis of chiral malathion and isomalathion. ResearchGate. [Link]

-

Newhart, K. (2006). Environmental Fate of Malathion. ResearchGate. [Link]

-

National Center for Biotechnology Information. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Malathion. [Link]

-

University of Hertfordshire. Malathion (Ref: OMS 1). AERU. [Link]

-

Markovska, A., & Milenkovski, S. (2021). Chemical structure of malathion (a) and its UV spectrum in acetonitrile-water (50:50, v/v) (b). ResearchGate. [Link]

-

Berk, C. M., Thompson, C. M., & Perrin, S. R. (1993). Synthesis of Malathion, Malaoxon, and Isomalathion Enantiomers and Examination of Their Interactions with Acetylcholinesterase. CORE. [Link]

-

Centers for Disease Control and Prevention. Malathion - IDLH. NIOSH. [Link]

- Google Patents.

-

Markovska, A., & Milenkovski, S. (2021). Determination of malathion and its residues by normal-phase high-performance liquid chromatography method. Repository of UKIM. [Link]

-

Berkman, C. E., Thompson, C. M., & Perrin, S. R. (1993). Synthesis, absolute configuration, and analysis of malathion, malaoxon, and isomalathion enantiomers. PubMed. [Link]

-

Markovska, A., & Milenkovski, S. (2021). Chemical structure of malathion and its UV spectrum in n-hexane/dichloromethane (80/20, v/v). ResearchGate. [Link]

-

Markovska, A., & Milenkovski, S. (2021). determination of malathion and its residues by normal-phase high-performance liquid chromatography method. ResearchGate. [Link]

-

Markovska, A., & Milenkovski, S. (2020). determination of malathion in pesticide formulation by high-performance liquid chromatography. ResearchGate. [Link]

-

SIELC Technologies. HPLC Analysis of Malathion. [Link]

-

Markovska, A., & Milenkovski, S. (2015). RP-HPLC Method for the Determination of Malathion in Pesticide Formulation. Journal of Agricultural Chemistry and Environment. [Link]

- Google Patents.

-

University of Hertfordshire. Malathion monocarboxylic acid (Ref: MMCA). AERU. [Link]

-

National Center for Biotechnology Information. Malathion. PubChem. [Link]

-

National Center for Biotechnology Information. Malathion alpha-monoacid. PubChem. [Link]

-

ResearchGate. UV/Vis spectra of aqueous solutions of malathion at various concentrations. [Link]

-

PubMed. Dermal and oral toxicity of malathion in rats. [Link]

-

National Institute of Standards and Technology. Malathion. NIST WebBook. [Link]

-

Wikipedia. Malathion. [Link]

-

Masinde Muliro University of Science and Technology. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

-

Masinde Muliro University of Science and Technology. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

-

Lee, S., & Gan, J. (2003). Stereoselective toxicity of malathion and its metabolites, malaoxon and isomalathion. Journal of agricultural and food chemistry, 51(2), 409-414. [Link]

-

Pharmaffiliates. Malathion β-Monoacid-d5. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Malathion alpha-monoacid | C8H15O6PS2 | CID 580760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Malathion β-Monoacid | 1642-51-9 [chemicalbook.com]

- 4. Malathion - Wikipedia [en.wikipedia.org]

- 5. Malathion | C10H19O6PS2 | CID 4004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Malathion Technical Fact Sheet [npic.orst.edu]

- 7. Malathion General Fact Sheet [npic.orst.edu]

- 8. Dermal and oral toxicity of malathion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 121-75-5 | CAS DataBase [m.chemicalbook.com]

- 10. Malathion CAS#: 121-75-5 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, absolute configuration, and analysis of malathion, malaoxon, and isomalathion enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC Analysis of Malathion | SIELC Technologies [sielc.com]

- 16. congress.sctm.mk [congress.sctm.mk]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. fao.org [fao.org]

A Technical Guide to the Stereoselective Synthesis of Malathion Alpha-Monoacid

Abstract

Malathion, a widely utilized organophosphate insecticide, possesses a single chiral center, leading to the existence of (R)- and (S)-enantiomers with markedly different biological activities and toxicological profiles. The detoxification of malathion in vivo is primarily mediated by carboxylesterases, which hydrolyze the diethyl succinate moiety to form the corresponding alpha- and beta-monoacids. The stereochemistry of these metabolites is of significant interest for toxicological studies and for understanding metabolic pathways. This technical guide provides an in-depth exploration of the primary methodologies for the stereoselective synthesis of malathion alpha-monoacid, with a focus on chemoenzymatic kinetic resolution and asymmetric synthesis strategies. We delve into the mechanistic rationale behind these approaches, present detailed experimental protocols, and offer robust analytical techniques for chiral validation, providing a comprehensive resource for researchers in agrochemistry, toxicology, and drug development.

Introduction: The Significance of Chirality in Malathion

Malathion is a chiral pesticide whose insecticidal activity and mammalian toxicity are stereodependent.[1] The bioactivity is primarily associated with its oxidative metabolite, malaoxon, which is a potent inhibitor of acetylcholinesterase (AChE).[2][3] Crucially, the (R)-enantiomer of malathion is metabolized to (R)-malaoxon, which exhibits significantly greater AChE inhibition and toxicity compared to its (S)-counterpart.[2][4]

The primary detoxification pathway for malathion in mammals involves hydrolysis by carboxylesterases, yielding the less toxic and more water-soluble malathion alpha-monoacid and beta-monoacid.[5][6] Understanding the stereoselective production of these metabolites is vital for accurate risk assessment and for the development of safer pesticide formulations. This guide focuses on synthetic strategies to obtain enantiomerically enriched malathion alpha-monoacid, a key standard for metabolic and toxicological research.

Chemoenzymatic Kinetic Resolution: A Direct and Selective Approach

The most direct and elegant strategy for producing enantiomerically enriched malathion monoacids is through the kinetic resolution of racemic malathion using stereoselective enzymes. This approach leverages the exquisite ability of enzymes, particularly hydrolases, to differentiate between enantiomers, selectively catalyzing the hydrolysis of one over the other.

The Principle of Causality: Enzymes create a chiral active site environment. When racemic malathion binds, the transition state for the hydrolysis of one enantiomer is energetically more favorable than for the other, leading to a significant difference in reaction rates. This results in the accumulation of the monoacid from the faster-reacting enantiomer and an enrichment of the unreacted, slower-reacting enantiomer of the malathion diester.

Key Hydrolases in Malathion Resolution

Two classes of enzymes have demonstrated particular efficacy:

-

Lipases: Commercially available lipases are robust and versatile biocatalysts. Notably, Candida rugosa lipase has been shown to exhibit high selectivity (E-value = 185) for the hydrolysis of the (S)-enantiomer of malathion.[4][7] This process yields (S)-malathion monoacid and leaves behind unreacted (R)-malathion with high enantiomeric excess.[4]

-

Carboxylesterases: Enzymes such as Pig Liver Esterase (PLE) have also been employed. In contrast to Candida rugosa lipase, PLE isoforms preferentially hydrolyze the (R)-isomer of malathion.[8][9] This directly produces a mixture of (R)-malathion alpha- and beta-monoacids, providing a direct route to the target compound.

Experimental Workflow & Visualization

The general workflow involves incubation of the racemic substrate with the enzyme in a buffered aqueous medium, followed by separation of the acidic product from the unreacted neutral ester.

Caption: Asymmetric synthesis pathway to (R)-malathion alpha-monoacid.

Regioselective Hydrolysis to the Alpha-Monoacid

Once enantiopure malathion is synthesized, the final step is the selective hydrolysis of the alpha-carboethoxy group. Achieving this regioselectivity via traditional chemical hydrolysis is challenging due to the similar reactivity of the two ester groups and the potential for cleavage of the phosphorodithioate bond under harsh conditions. [10] Therefore, the most reliable method for this transformation is to again employ an enzymatic approach. Carboxylesterases are known to hydrolyze malathion to a mixture of alpha- and beta-monoacids, with the alpha-monoacid often being the major product in vivo. [11][12]By using a purified carboxylesterase, one could perform a highly regioselective and stereospecific hydrolysis on the enantiopure malathion substrate to yield the desired enantiopure alpha-monoacid.

Chiral Analysis: Validation of Stereochemical Purity

The success of any stereoselective synthesis is contingent upon accurate and precise measurement of the stereochemical composition of the products. For malathion and its derivatives, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard.

The Principle of Causality: A CSP is composed of a chiral selector immobilized on a solid support (e.g., silica). As the enantiomeric mixture passes through the column, the transient diastereomeric complexes formed between the analytes and the chiral selector have different binding energies. The enantiomer that forms the more stable complex is retained longer, resulting in separation. Polysaccharide-based columns, such as CHIRALPAK® IC, have proven highly effective for this separation. [13][14][15]

Protocol: Chiral HPLC-MS/MS Analysis

This protocol provides a general framework for the enantiomeric separation of malathion and its monoacid metabolite.

Instrumentation & Columns:

-

HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Chiral Column: CHIRALPAK IC (or equivalent polysaccharide-based CSP).

Procedure:

-

Sample Preparation: Dissolve the synthesized material in a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the detector (e.g., 0.1 - 10 mg/L).

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) is often effective. [13][14]Small amounts of an acid (e.g., formic acid) or base (e.g., diethylamine) may be added to improve peak shape for the monoacid.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 - 40°C.

-

Injection Volume: 5 - 10 µL.

-

-

MS/MS Detection: Use electrospray ionization (ESI) in either positive or negative mode. Monitor specific parent-to-daughter ion transitions (Selected Reaction Monitoring - SRM) for malathion and its monoacid to ensure selective and sensitive detection.

-

Data Analysis: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Typical Chiral HPLC Separation Parameters

| Analyte(s) | Chiral Column | Mobile Phase | Flow Rate (mL/min) | Elution Order | Reference(s) |

| Malathion & Malaoxon | CHIRALPAK IC | Acetonitrile/Water (40/60, v/v) | 0.5 | (-)-enantiomer then (+)-enantiomer | [13][14] |

| Malathion | Cellulose-tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isobutanol | Variable | Not Specified | [16] |

Conclusion and Future Outlook

The stereoselective synthesis of malathion alpha-monoacid is most effectively achieved through chemoenzymatic kinetic resolution of the racemic parent compound. This method offers high selectivity, operational simplicity, and proceeds under environmentally benign aqueous conditions. While a total asymmetric synthesis from the chiral pool is feasible, it is more laborious and ultimately relies on a selective hydrolysis step that is best performed enzymatically. The robust and reliable nature of chiral HPLC analysis is indispensable for the validation of these synthetic endeavors.

Future research may focus on the discovery or engineering of novel hydrolases with enhanced selectivity (E-values) and regioselectivity, particularly enzymes that can exclusively produce the alpha-monoacid from racemic malathion. The development of heterogeneous biocatalysts, where enzymes are immobilized on a solid support, could further streamline product separation and catalyst recycling, making these green synthetic routes even more attractive for producing analytical standards and studying the complex world of chiral xenobiotics.

References

-

Hua, X., et al. (2020). Enantiomeric separation of malathion and malaoxon and the chiral residue analysis in food and environmental matrix. Chirality. Available at: [Link]

-

Hua, X., et al. (2020). Enantiomeric separation of malathion and malaoxon and the chiral residue analysis in food and environmental matrix. Sci-Hub. Available at: [Link]

-

Lara-Abia, A., et al. (2015). Chemoenzymatic Kinetic resolution of (R)-malathion in aqueous media. Biotechnology Progress. Available at: [Link]

-

Liu, D., et al. (2005). Enantiomeric Resolution of Chiral Pesticides by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Hitt, D. M., et al. (2014). Chemoenzymatic resolution of rac-malathion. Tetrahedron: Asymmetry. Available at: [Link]

-

Hua, X., et al. (2020). Enantiomeric separation of malathion and malaoxon and the chiral residue analysis in food and environmental matrix. ResearchGate. Available at: [Link]

-

Thompson, C. M., et al. (2014). Synthesis of chiral malathion and isomalathion. ResearchGate. Available at: [Link]

-

Motoyama, N., et al. (1984). Nonoxidative enzymes in the metabolism of insecticides. Drug Metabolism Reviews. Available at: [Link]

-

Lara-Abia, A., et al. (2015). Chemoenzymatic Kinetic resolution of (R)-malathion in aqueous media. PMC. Available at: [Link]

-

Sasaki, K., et al. (2018). Kinetic Analysis for Hydrolysis of Malathion by Carboxylesterase in Wheat Kernels. Journal of Pesticide Science. Available at: [Link]

-

National Center for Biotechnology Information. Malathion. PubChem Compound Database. Available at: [Link]

-

Berkman, C. E., et al. (1993). Synthesis, absolute configuration, and analysis of malathion, malaoxon, and isomalathion enantiomers. Chemical Research in Toxicology. Available at: [Link]

-

National Center for Biotechnology Information. Malathion alpha-monoacid. PubChem Compound Database. Available at: [Link]

-

Wheelock, C. E., et al. (2021). Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans. PLOS One. Available at: [Link]

-

Socas-Rodríguez, B., et al. (2021). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. Molecules. Available at: [Link]

-

Lushchekina, S. V., et al. (2021). Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions. International Journal of Molecular Sciences. Available at: [Link]

-

Berkman, C. E. (1992). Synthesis of Malathion, Malaoxon, and Isomalathion Enantiomers and Examination of Their Interactions with Acetylcholinesterase. Loyola eCommons. Available at: [Link]

-

University of Hertfordshire. Malathion (Ref: OMS 1). AERU. Available at: [Link]

-

Hitt, D. M., et al. (2014). Chemoenzymatic resolution of rac-malathion. PMC. Available at: [Link]

-

Wang, Y., et al. (2012). Enantioselective behavior of malathion enantiomers in toxicity to beneficial organisms and their dissipation in vegetables and crops. Ecotoxicology and Environmental Safety. Available at: [Link]

-

National Pesticide Information Center. Malathion Technical Fact Sheet. NPIC. Available at: [Link]

-

Wikipedia. Malathion. Wikipedia. Available at: [Link]

Sources

- 1. Malathion (Ref: OMS 1) [sitem.herts.ac.uk]

- 2. Chemoenzymatic resolution of rac-malathion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Malathion - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans | PLOS One [journals.plos.org]

- 7. Chemoenzymatic Kinetic resolution of (R)-malathion in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Malathion | C10H19O6PS2 | CID 4004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Malathion Technical Fact Sheet [npic.orst.edu]

- 13. Enantiomeric separation of malathion and malaoxon and the chiral residue analysis in food and environmental matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sci-Hub. Enantiomeric separation of malathion and malaoxon and the chiral residue analysis in food and environmental matrix / Chirality, 2020 [sci-hub.sg]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

The Enzymatic Genesis of Malathion α-Monoacid: A Technical Guide to the Role of Carboxylesterase

Foreword

For researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism, understanding the precise enzymatic pathways governing the detoxification of compounds like the organophosphate insecticide malathion is of paramount importance. This guide provides an in-depth exploration of the critical role played by carboxylesterases (CE) in the metabolic fate of malathion, with a specific focus on the production of its primary detoxification product, malathion α-monoacid. We will move beyond mere description to elucidate the causality behind experimental design, offering field-proven insights and robust, self-validating protocols.

Introduction: The Metabolic Crossroads of Malathion

Malathion, a widely used organophosphorothioate insecticide, presents a fascinating case of metabolic competition. Its biological activity and toxicity are dictated by two opposing enzymatic pathways: bioactivation and detoxification.[1]

-

Bioactivation: Cytochrome P450 (CYP) monooxygenases catalyze the oxidative desulfuration of malathion to form malaoxon.[2] This "oxon" metabolite is a significantly more potent inhibitor of acetylcholinesterase (AChE), the enzyme critical for nerve function, making this the primary pathway of toxicity.[1][3]

-

Detoxification: Carboxylesterases (CE), a superfamily of α/β-serine hydrolases, provide the primary route of detoxification.[4][5] These enzymes hydrolyze one or both of the carboxyethyl ester linkages on the malathion molecule.[3] This action introduces a negative charge, drastically reducing the molecule's ability to inhibit AChE and facilitating its excretion.[3]

The hydrolysis of the first ester bond results in the formation of two isomeric metabolites: malathion α-monoacid and malathion β-monoacid. This guide will focus on the mechanisms and methodologies related to the formation of the α-monoacid, a key indicator of CE-mediated detoxification. The balance between CYP-mediated activation and CE-mediated detoxification is the central determinant of malathion's selective toxicity and the basis for resistance mechanisms in various species.[1]

Diagram 1: Metabolic Fate of Malathion

A simplified diagram illustrating the competing pathways of malathion metabolism.

The Role of Carboxylesterase Isozymes and Substrate Specificity

Carboxylesterases are not a single entity but a diverse family of enzymes. In mammals, they are broadly classified into five families (CES1-CES5), with the CES1 and CES2 families being paramount in the metabolism of xenobiotics.[6] These isozymes are expressed in various tissues, including the liver, which is the primary site of malathion metabolism.[6]

A crucial aspect of malathion metabolism is the differential production of α- and β-monoacids, which points to the involvement of multiple CE isozymes with distinct substrate specificities. Seminal work on rat liver microsomes identified two distinct CE fractions, "A" and "B", which produced malathion α- and β-monoacids in markedly different ratios.[7]

-

Fraction A yielded an α/β monoacid ratio of 1.5 .[7]

-

Fraction B yielded an α/β monoacid ratio of 0.2 .[7]

This demonstrates that specific isozymes have a structural preference for hydrolyzing either the α- or β-ester linkage of the malathion molecule. The general substrate specificities of the major CES families provide a framework for understanding this preference:

-

CES1 isozymes typically hydrolyze substrates with a small alcohol group and a large acyl group.[6]

-

CES2 isozymes generally recognize substrates with a large alcohol group and a small acyl group.[6]

The precise mapping of human isozymes (e.g., hCE1, hCE2) to the preferential formation of malathion α-monoacid remains an area of active research, but the differential ratios observed in animal models provide a compelling rationale for investigating isozyme-specific contributions to malathion detoxification.

Quantitative Analysis of Carboxylesterase Activity

The rate of malathion hydrolysis by carboxylesterases is a key parameter in toxicological risk assessment and drug development. In vitro studies using liver microsomes are the gold standard for determining these kinetic constants.

| Parameter | Value | Organism/System | Significance | Citation |

| Second-Order Rate Constant (Vmax/Km) | 30 nmol/(min·mg protein·µM) | Human Liver Microsomes | Demonstrates that CE-mediated hydrolysis is ~750-fold faster than CYP-mediated activation, favoring detoxification at low exposure levels. | [3] |

| Michaelis Constant (Km1) | 0.25 - 0.69 µM | Human Liver Microsomes | Represents a high-affinity binding phase, indicating efficient detoxification even at low malathion concentrations. | [8] |

| Michaelis Constant (Km2) | 10.3 - 26.8 µM | Human Liver Microsomes | Represents a lower-affinity binding phase, active at higher substrate concentrations. | [8] |

| Inhibition Constant (Ki) of Isomalathion | 0.6 µM | Human Liver Microsomes | Shows that isomalathion, a common impurity, is a potent noncompetitive inhibitor of malathion detoxification. | [8] |

| Inhibition Constant (Ki) of Chlorpyrifos-oxon | 22 nM | Human Liver Microsomes | Illustrates the potent inhibitory effect of other organophosphate oxons on malathion detoxification, relevant for mixed exposures. | [8] |

Table 1: Key Kinetic Parameters of Malathion Carboxylesterase Activity.

Experimental Methodologies: From Tissue to Quantification

This section provides a consolidated, step-by-step workflow for the determination of carboxylesterase-mediated malathion α-monoacid production. The protocols are synthesized from established methodologies to provide a self-validating system.

Diagram 2: Experimental Workflow

A high-level overview of the experimental workflow for assessing malathion metabolism.

Protocol for Liver Microsome Preparation

This protocol is adapted from established methods for isolating the microsomal fraction from liver tissue, which is enriched in both carboxylesterases and CYP enzymes.[9][10][11]

Materials:

-

Buffer A: 200 mM sucrose, 50 mM HEPES-KOH (pH 7.5), 40 mM KOAc, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors.[10]

-

Homogenizer: Motor-driven Potter-Elvehjem with a Teflon pestle.

-

Refrigerated Centrifuge and Ultracentrifuge.

Procedure:

-

Tissue Preparation: Excise the liver, place it in ice-cold Buffer A, and weigh it. All subsequent steps must be performed at 0-4°C.[10]

-

Homogenization: Mince the liver and add 4 mL of Buffer A per gram of tissue. Homogenize with 5-6 slow passes of the pestle.[9][10]

-

Initial Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.[9]

-

Supernatant Collection: Carefully transfer the supernatant (the post-mitochondrial fraction) to a new ultracentrifuge tube.

-

Ultracentrifugation: Centrifuge the supernatant at 105,000 x g for 60 minutes at 4°C. This will pellet the microsomal fraction.[9]

-

Washing: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in fresh, ice-cold Buffer A and repeat the ultracentrifugation step to wash the microsomes.

-

Final Preparation: Discard the final supernatant. Resuspend the pellet in a minimal volume of a suitable storage buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Quantification & Storage: Determine the total protein concentration using a standard method (e.g., Bradford or BCA assay). Aliquot the microsome suspension and flash-freeze in liquid nitrogen. Store at -80°C until use.[12]

Causality Insight: The differential centrifugation steps are critical for separating cellular fractions based on their size and density. The high-speed ultracentrifugation is specifically required to pellet the small vesicles of the endoplasmic reticulum that constitute the microsomal fraction.

Protocol for In Vitro Malathion Metabolism Assay

This protocol describes the incubation of malathion with the prepared liver microsomes to measure its hydrolysis.

Materials:

-

Prepared Liver Microsomes (e.g., at 20 mg/mL protein concentration).

-

Malathion stock solution (in a suitable solvent like ethanol or DMSO).

-

100 mM Phosphate Buffer, pH 7.4.[12]

-

Reaction termination solution: Ice-cold acetonitrile or ethyl acetate.[12]

-

Incubator/shaking water bath set to 37°C.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding phosphate buffer, and the desired amount of microsomal protein (e.g., 0.5-1.0 mg/mL final concentration).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Initiate the reaction by adding malathion to achieve the desired final concentration (e.g., for kinetic studies, a range from 0.1 µM to 50 µM is appropriate).[8] The final solvent concentration should be kept low (<1%) to avoid enzyme inhibition.

-

Incubation: Incubate the reaction at 37°C with gentle agitation for a predetermined time (e.g., 10-30 minutes). It is critical to ensure the reaction is in the linear range, where less than 15-20% of the substrate is consumed.[12]

-

Termination: Stop the reaction by adding 2 volumes of ice-cold organic solvent (e.g., acetonitrile). This precipitates the protein and halts all enzymatic activity.

-

Sample Preparation for Analysis: Vortex the terminated reaction mixture vigorously, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Collection: Carefully transfer the supernatant, which contains malathion and its metabolites, to a new tube for analysis.

Protocol for HPLC-UV Analysis of Malathion α-Monoacid

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying malathion and its more polar monoacid metabolites.

Instrumentation & Conditions:

-

HPLC System: With a UV/Vis or Diode Array Detector.

-

Column: C18 reverse-phase column (e.g., Prodigy 5 µm ODS, Purospher STAR RP-18e).[3][13]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 40-50% acetonitrile) with a buffer (e.g., 20 mM Ammonium Formate, pH 3.0).[13][14]

-

Column Temperature: 25°C.[13]

Procedure:

-

Standard Curve Preparation: Prepare a series of calibration standards of malathion α-monoacid of known concentrations in the same final solvent as the samples.

-

Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample supernatant and each standard onto the HPLC system.

-

Data Acquisition: Record the chromatograms. Malathion α-monoacid, being more polar than the parent malathion, will have a shorter retention time on a C18 column.

-

Quantification: Identify the peak corresponding to malathion α-monoacid based on its retention time compared to the analytical standard. Calculate the concentration in the samples by comparing the peak area to the standard curve.

Self-Validation & Trustworthiness: The inclusion of controls is non-negotiable for a trustworthy protocol.

-

Zero-Time Point Control: Terminate a reaction immediately after adding malathion to account for any non-enzymatic degradation.[12]

-

No-Enzyme Control: Run a reaction without microsomes to confirm that the observed hydrolysis is enzyme-dependent.

-

Heat-Inactivated Control: Use microsomes that have been boiled or heat-treated (e.g., 45°C for 30 min) to denature the enzymes, ensuring that the activity is biological.[12]

Diagram 3: Logic of Experimental Controls

Conclusion and Future Directions

The detoxification of malathion via carboxylesterase-mediated hydrolysis to its mono- and di-acid metabolites is a critical pathway that mitigates its potential toxicity. The production of malathion α-monoacid serves as a direct measure of this detoxification capacity. Understanding the kinetic parameters of this reaction and the specific roles of different CE isozymes is essential for accurate risk assessment, the development of safer pesticides, and the prediction of metabolic drug-drug interactions. The methodologies outlined in this guide provide a robust framework for researchers to probe these fundamental biochemical processes. Future research should focus on elucidating the precise structure-function relationships of human CES isozymes that dictate the preferential hydrolysis of the α-ester linkage and exploring how genetic polymorphisms in these enzymes may impact individual susceptibility to malathion.

References

-

Crow, J. A., Borazjani, A., Potter, P. M., & Ross, M. K. (2017). Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans. PLOS One. [Link]

-

Buratti, F. M., Volpe, M. T., & Testai, E. (2005). Malathion detoxification by human hepatic carboxylesterases and its inhibition by isomalathion and other pesticides. Journal of Biochemical and Molecular Toxicology, 19(6), 406-414. [Link]

-

Harrill, J. A., & Mundy, W. R. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Malathion - Chapter 7: Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

-

Yoshii, K., Tonogai, Y., Katakawa, J., Ueno, H., & Nakamuro, K. (2007). Kinetic Analysis for Hydrolysis of Malathion by Carboxylesterase in Wheat Kernels. Journal of Health Science, 53(5), 507–513. [Link]

-

Talcott, R. E. (1979). Properties and inhibition of rat malathion carboxylesterases. Toxicology and Applied Pharmacology, 49(1), 107-112. [Link]

-

Crow, J. A., Borazjani, A., Potter, P. M., & Ross, M. K. (2017). PLOS One. [Link]

-

Haga, Y. (2021). Preparation of mouse liver microsome. Glycoscience Protocols (GlycoPODv2). [Link]

-

Haga, Y. (n.d.). Preparation of mouse liver microsome. JCGGDB - GlycoScience Protocol Online Database. [Link]

-

Yoshii, K., Tonogai, Y., Katakawa, J., & Hitoshi, U. (2007). Kinetic Analysis for Hydrolysis of Malathion by Carboxylesterase in Wheat Kernels. Amanote Research. [Link]

-

El-Sayed, E.-S. M., & Eisa, N. A. (2013). Gas Chromatography-Mass Spectrometer Electron Ionization (GC-MS-EI) method for the Analysis of Malathion Residue in Tomato. ResearchGate. [Link]

-

Hemingway, J. (n.d.). Methods for determining insecticide resistance mechanisms. IRIS - WHO. [Link]

-

Timchalk, C., Poet, T. S., & Kousba, A. A. (2006). In Vitro Rat Hepatic and Intestinal Metabolism of the Organophosphate Pesticides Chlorpyrifos and Diazinon. CDC Stacks. [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of Malathion. [Link]

-

Stafilov, T., Al-Jubouri, M. H., & Zendelovska, D. (2019). Determination of malathion in pesticide formulation by high-performance liquid chromatography. ResearchGate. [Link]

-

FAO. (n.d.). Determination of Malaoxon in Malathion DP. [Link]

-

Stafilov, T., Al-Jubouri, M. H., & Zendelovska, D. (2021). Determination of malathion and its residues by normal-phase high-performance liquid chromatography method. Repository of UKIM. [Link]

-

Stafilov, T., Al-Jubouri, M. H., & Zendelovska, D. (2021). Determination of malathion and its residues by normal-phase high-performance liquid chromatography method. ResearchGate. [Link]

-

Sereshti, H., Samadi, F., & Rastegar, F. (2013). Simultaneous Determination of Parathion, Malathion, Diazinon, and Pirimiphos Methyl in Dried Medicinal Plants Using Solid-Phase Microextraction Fibre Coated with Single-Walled Carbon Nanotubes. Journal of Chemistry. [Link]

-

Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. [Link]

-

Wheelock, C. E., Shan, G., & Ottea, J. (2005). Overview of Carboxylesterases and Their Role in the Metabolism of Insecticides. The Wheelock Laboratory - Metabolomics. [Link]

-

Hosokawa, M. (2008). Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. Molecules, 13(2), 412-431. [Link]

Sources

- 1. Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans | PLOS One [journals.plos.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. metabolomics.se [metabolomics.se]

- 6. mdpi.com [mdpi.com]

- 7. Properties and inhibition of rat malathion carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Malathion detoxification by human hepatic carboxylesterases and its inhibition by isomalathion and other pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. [Preparation of mouse liver microsome]:Glycoscience Protocol Online Database [jcggdb.jp]

- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. HPLC Analysis of Malathion | SIELC Technologies [sielc.com]

toxicological profile of malathion alpha-monoacid

An In-depth Technical Guide to the Toxicological Profile of Malathion Alpha-Monoacid

Introduction

Malathion alpha-monoacid (MMA) is one of the primary metabolites of malathion, a widely utilized organophosphate insecticide.[1] Unlike its parent compound, which exerts toxicity through the inhibition of acetylcholinesterase (AChE), MMA is the product of a critical detoxification pathway.[2][3] In mammals, malathion is rapidly metabolized via two competing pathways: a minor pathway of oxidative activation by cytochrome P450 enzymes to form malaoxon—a potent neurotoxin—and a dominant pathway of hydrolytic deactivation by carboxylesterase enzymes.[1][4] This latter pathway cleaves one of the ethyl ester groups from malathion, yielding the more water-soluble and biologically inactive malathion mono- and dicarboxylic acids, which are then readily excreted.[3][5]

This guide provides a comprehensive . As will be detailed, the toxicological significance of MMA is primarily defined by its lack of biological activity. Its formation represents the principal mechanism by which mammals detoxify malathion, and its presence in biological matrices serves as a key biomarker for assessing exposure to the parent insecticide.[5]

Section 1: Chemical Identity and Metabolic Formation

Malathion alpha-monoacid is a specific isomer of malathion monocarboxylic acid, formed when the carboxyl ester linkage at the alpha-carbon is hydrolyzed.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-[(dimethoxyphosphinothioyl)sulfanyl]-4-ethoxy-4-oxobutanoic acid | [PubChem] |

| Synonyms | Malathion alpha-monocarboxylic acid, Malathion monoacid | [PubChem] |

| CAS Number | 1190-29-0 | [PubChem] |

| Molecular Formula | C₈H₁₅O₆PS₂ | [PubChem] |

| Molecular Weight | 302.3 g/mol | [PubChem] |

The metabolic fate of malathion is a critical determinant of its toxicity. The balance between the activation pathway (to malaoxon) and the detoxification pathway (to monoacids) dictates the potential for adverse health effects. In humans, the detoxification pathway is highly efficient, which explains malathion's relatively low toxicity compared to other organophosphates.[3][6]

Section 2: Toxicokinetics

Absorption and Distribution of Parent Compound

Malathion can be absorbed into the body via oral, dermal, and inhalation routes.[7][8] Due to its lipophilic nature, it is distributed to various tissues, but it does not significantly accumulate because of its rapid metabolism.[1][8]

Metabolism and Excretion

The biotransformation of malathion is rapid and extensive. The key step in its detoxification is the hydrolysis by carboxylesterases, which are abundant in the liver and other mammalian tissues.[2][4] This reaction is significantly faster than the metabolic activation to malaoxon, representing a built-in safety mechanism.[3][6]

The resulting malathion alpha-monoacid and its beta-isomer are polar, water-soluble compounds.[1] They are not pharmacologically active at the primary target site, acetylcholinesterase.[3][6] These metabolites are efficiently eliminated from the body, primarily through urinary excretion.[1][5] Studies in human volunteers have shown that after oral administration of malathion, the majority of the dose is excreted as metabolites like MMA in the urine within 24 hours.[1]

Section 3: Toxicological Profile of Malathion Alpha-Monoacid

The core principle of the toxicological profile of MMA is its biological inactivity. It is a detoxification product, and scientific literature does not attribute significant toxicity to the compound itself.

Acute Toxicity & Mechanism of Action

Direct acute toxicity data, such as an LD50 value, for malathion alpha-monoacid are not available in standard toxicological databases. This is because it is not considered a toxicant of concern. A comprehensive kinetic analysis demonstrated that the de-esterified malathion mono- and dicarboxylic acids do not inhibit human acetylcholinesterase, butyrylcholinesterase, or carboxylesterase.[3][6] Therefore, MMA does not share the primary mechanism of action of its parent compound and is considered non-toxic from a cholinergic perspective.[3]

Genotoxicity

There is a lack of studies investigating the genotoxic potential of isolated malathion alpha-monoacid. However, research on the parent compound and its toxic metabolite provides critical context. An in vitro study using human peripheral blood lymphocytes found that pure malathion did not cause significant DNA damage.[9] In contrast, both the toxic metabolite malaoxon and the common impurity isomalathion were shown to be genotoxic in a dose-dependent manner.[9] This suggests that the detoxification pathway leading to MMA is protective against the potential genotoxicity associated with malathion exposure, which stems from its activation or impurities.[9]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified malathion as "probably carcinogenic to humans (Group 2A)," based on limited evidence in humans for non-Hodgkin lymphoma and prostate cancer and sufficient evidence in animal studies.[7] There are no carcinogenicity studies on malathion alpha-monoacid. Given that MMA is a rapidly excreted detoxification product and lacks the chemical reactivity of malaoxon, it is not considered to contribute to the carcinogenic potential of the parent compound.

Reproductive and Developmental Toxicity

High doses of malathion have been associated with some reproductive and developmental effects in animal studies, though typically at levels that also cause maternal toxicity.[10] No data exists specifically for malathion alpha-monoacid. As a non-toxic metabolite, it is not expected to pose a reproductive or developmental hazard.

Endocrine Disruption

Some studies have suggested that malathion may have endocrine-disrupting properties in animal models, affecting hormone levels and gene expression.[11][12] There is no evidence to suggest that malathion alpha-monoacid possesses similar activity.

Section 4: Role as a Biomarker of Exposure

The most significant role of malathion alpha-monoacid in human health is its use as a specific biomarker of exposure to malathion. Since MMA is a major and specific urinary metabolite, its detection and quantification provide a reliable, non-invasive method to assess and monitor recent exposure to the parent insecticide.[5] This is a critical tool in occupational health surveillance for agricultural workers and in environmental health studies of the general population.[5][13]

Section 5: Standard Analytical Methodology

The detection of malathion alpha-monoacid (and other metabolites) in urine is the standard approach for human biomonitoring. The typical analytical workflow involves sample preparation followed by instrumental analysis.

Experimental Protocol: Quantification of Malathion Alpha-Monoacid in Urine

-

Sample Collection: Collect a mid-stream urine sample in a sterile, polypropylene container. Samples should be immediately frozen and stored at -20°C or lower until analysis.

-

Enzymatic Hydrolysis (Optional but common): To release any conjugated metabolites, treat the urine sample with a β-glucuronidase/sulfatase enzyme solution and incubate (e.g., at 37°C overnight).

-

Solid-Phase Extraction (SPE):

-

Acidify the urine sample (e.g., with HCl to pH ~2-3).

-

Condition an SPE cartridge (e.g., a C18 or mixed-mode sorbent) with methanol followed by acidified water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with water and/or a weak organic solvent to remove interferences.

-

Elute the analyte (MMA) with a suitable organic solvent (e.g., ethyl acetate or acetonitrile).

-

-

Derivatization (for GC-MS analysis):

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Add a derivatizing agent (e.g., BSTFA with 1% TMCS or diazomethane) to convert the carboxylic acid group of MMA into a more volatile ester (e.g., a trimethylsilyl or methyl ester).

-

Heat the sample (e.g., at 60-70°C) to complete the reaction.

-

-

Instrumental Analysis (LC-MS/MS or GC-MS):

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Reconstitute the dried eluate (from step 3) in a suitable mobile phase. Inject the sample into the LC-MS/MS system. This method is highly sensitive and specific and often does not require derivatization.

-

GC-MS (Gas Chromatography-Mass Spectrometry): Inject the derivatized sample into the GC-MS system.

-

-

Quantification: Create a calibration curve using certified standards of malathion alpha-monoacid. Quantify the analyte concentration in the sample by comparing its peak area to the calibration curve, correcting for creatinine concentration to account for urine dilution.

Conclusion

The is fundamentally one of safety and biological inactivity. As the primary product of a rapid and efficient detoxification pathway, it does not exhibit the acetylcholinesterase inhibition that defines the toxicity of its parent compound, malathion, and its activated metabolite, malaoxon. While malathion itself is associated with neurotoxicity and is classified as a probable human carcinogen, the metabolic conversion to MMA represents a protective mechanism that mitigates these risks. Consequently, the scientific and clinical relevance of malathion alpha-monoacid lies not in its own toxicity, but in its critical role as a reliable urinary biomarker for monitoring human exposure to malathion.

References

- EWG (Environmental Working Group). Malathion Mono-Carboxylic Acid. EWG's Human Toxome Project. [URL: https://www.ewg.org/humantoxome/chemicals/chemical.php?chemid=100411]

- National Center for Biotechnology Information. Toxicological Profile for Malathion - Chapter 3: Health Effects. In: Toxicological Profile for Malathion. Atlanta (GA): Agency for Toxic Substances and Disease Registry (US); 2003 Sep. [URL: https://www.ncbi.nlm.nih.gov/books/NBK592938/]

- National Pesticide Information Center. Malathion Technical Fact Sheet. Oregon State University. [URL: http://npic.orst.

- Lockridge O, et al. Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans. PLoS One. 2022. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0274507]

- Beyond Pesticides. Malathion ChemicalWATCH Factsheet. [URL: https://www.beyondpesticides.

- Błasiak J, et al. In Vitro Studies on the Genotoxicity of the Organophosphorus Insecticide Malathion and Its Two Analogues. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. 1999. [URL: https://pubmed.ncbi.nlm.nih.gov/10525455/]

- Lin Z, et al. Comparing the relative toxicity of malathion and malaoxon in blue catfish Ictalurus furcatus. Environmental Toxicology and Chemistry. 2005. [URL: https://pubmed.ncbi.nlm.nih.gov/16398126/]

- Coronado GD, et al. Genotoxicity of the organophosphate pesticide malathion and its metabolite dimethylthiophosphate in human cells in vitro. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. 2020. [URL: https://www.researchgate.

- BenchChem. Malaoxon vs. Malathion: A Comparative Analysis of Neurotoxicity. [URL: https://www.benchchem.

- International Journal of Creative Research Thoughts. Malathion Toxicity- A Review. IJCRT. 2023. [URL: https://ijcrt.org/papers/IJCRT2308197.pdf]

- Bouchard M, et al. Toxicokinetic Model of Malathion and Its Metabolites as a Tool to Assess Human Exposure and Risk through Measurements of Urinary Biomarkers. Toxicological Sciences. 2003. [URL: https://academic.oup.com/toxsci/article/73/1/182/1665818]

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Malathion. U.S. Department of Health and Human Services. 2003. [URL: https://www.

- Kolar V, et al. Toxicity hazard of organophosphate insecticide malathion identified by in vitro methods. Neuroendocrinology Letters. 2012. [URL: https://pubmed.ncbi.nlm.nih.gov/23353844/]

- Kolar V, et al. Toxicity hazard of organophosphate insecticide malathion identified by in vitro methods. NEL. 2012. [URL: https://www.nel.edu/userfiles/articles/pdf/NEL33S312A07_Kolar_.pdf]

- International Agency for Research on Cancer. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 112. 2017. [URL: https://www.ncbi.nlm.nih.gov/books/NBK436737/]

- Lockridge O, et al. Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans. National Institutes of Health. 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9608587/]

- Buratti FM, et al. Malathion detoxification by human hepatic carboxylesterases and its inhibition by isomalathion and other pesticides. Journal of Biochemical and Molecular Toxicology. 2005. [URL: https://pubmed.ncbi.nlm.nih.gov/16421896/]

- National Center for Biotechnology Information. Toxicological Profile for Malathion - Chapter 6: Potential for Human Exposure. In: Toxicological Profile for Malathion. Atlanta (GA): Agency for Toxic Substances and Disease Registry (US); 2003 Sep. [URL: https://www.ncbi.nlm.nih.gov/books/NBK592934/]

- Guo Y, et al. Joint acute and endocrine disruptive toxicities of malathion, cypermethrin and prochloraz to embryo-larval zebrafish, Danio rerio. Chemosphere. 2016. [URL: https://pubmed.ncbi.nlm.nih.gov/27017215/]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 4004, Malathion. [URL: https://pubchem.ncbi.nlm.nih.

- Sigma-Aldrich. Malathion - Safety Data Sheet. 2024. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/34541]

- Lal B, et al. Malathion exposure induces the endocrine disruption and growth retardation in the catfish, Clarias batrachus (Linn.). General and Comparative Endocrinology. 2013. [URL: https://pubmed.ncbi.nlm.nih.gov/23174696/]

- FMC Corporation. Malathion 57 (wt%) EC - Safety Data Sheet. 2025. [URL: https://sds.fmc.com/sds-files/50001319_NA_EN.pdf]

- Lockridge O, et al. Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans. ResearchGate. 2022. [URL: https://www.researchgate.net/publication/364731326_Kinetic_analysis_suggests_that_malathion_at_low_environmental_exposures_is_not_toxic_to_humans]

- Agilent Technologies. Malathion Standard (1X1 mL) - Safety Data Sheet. 2024. [URL: https://www.agilent.com/cs/library/msds/PST-641K1000_2024-07-07.pdf]

- CymitQuimica. Safety Data Sheet - Malathion-d7. [URL: https://www.cymitquimica.com/pdf/fds/D-6460.pdf]

- Loveland Products Canada, Inc. Material Safety Data Sheet - Malathion 25W. 2018. [URL: https://www.greenbook.net/msds/MSDS-LOV-14656-12-LPI.pdf]

- Beyond Pesticides. Pesticide Research – Endocrine Systems. [URL: https://www.beyondpesticides.org/programs/endocrine-disruption/pesticide-research]